2-Methyl-2-(pyrimidin-5-yl)propanoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antagonists in Osteoporosis Treatment
2-Methyl-2-(pyrimidin-5-yl)propanoic acid derivatives, specifically 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid and its methyl variant, have been identified as potent and selective antagonists of the αvβ3 receptor. These compounds exhibit significant in vitro activity and have shown efficacy in an in vivo model of bone turnover. This makes them promising candidates for the clinical development in the treatment of osteoporosis (Coleman et al., 2004).
Synthesis of Pyrimidine Derivatives
The synthesis of dimethyl 2-(methoxymethylene) pentanedioates, which can be converted to methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates, has been described. These compounds are open-chain analogues of pyrido[2,3-d]pyrimidines and hold interesting biological activities. This pathway presents a novel method for creating pyrimidine derivatives with potential applications in scientific research (Berzosa et al., 2011).
Synthesis and Characterization of Uracil Derivatives
Uracil derivatives of methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate have been synthesized and characterized. The crystal structures of these compounds were determined through X-ray diffraction, suggesting potential for further study in their interactions with DNA, as indicated by their UV spectra (Yao et al., 2013).
Levulinic Acid Derivatives
The transformation of levulinic acid into pyrimidine and pyrimidine-like derivatives has been explored. This synthesis pathway, yielding glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoates, demonstrates the versatility of levulinic acid as a precursorfor creating structurally diverse pyrimidine derivatives. These compounds have been synthesized with good yields, and their structural assignments were based on NMR and GC-MS data (Flores et al., 2013).
Inhibitors of Protein Kinase CK2
A series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids were synthesized and evaluated as inhibitors of human protein kinase CK2. Among these, specific pyrimidinylpropanoic acid derivatives showed potent inhibitory activity against CK2, suggesting their potential as therapeutic agents in conditions where CK2 is implicated (Golub et al., 2011).
Antibacterial Activity
Synthesis of a novel pyrimidine derivative containing a 1,2,4-triazolo[1,5-a]pyrimidine ring was achieved. The antibacterial activity of this compound against various bacterial strains demonstrated its potential in the development of new antibacterial agents (Lahmidi et al., 2019).
Synthesis of Aminopterin and Folic Acid Analogues
The synthesis of aminopterin and folic acid analogues from pyrimidine derivatives demonstrated significant anticancer activity. This research highlights the potential of pyrimidin-5-ylpropanoic acid derivatives in the development of new anticancer drugs (Su et al., 1986).
Synthesis of Pyrrole-Substituted Pyrido[2,3-d]pyrimidines
A novel chemoselective synthesis of pyrrole-substituted pyrido[2,3-d]pyrimidines was achieved using a nanocatalyst. This approach, along with its antibacterial activity assessment, opens up new avenues for the development of pyrimidine-based pharmaceuticals (Jahanshahi et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of 2-Methyl-2-(pyrimidin-5-yl)propanoic acid are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, so it is possible that this compound could have effects on these pathways .
Eigenschaften
IUPAC Name |
2-methyl-2-pyrimidin-5-ylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,7(11)12)6-3-9-5-10-4-6/h3-5H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUJZIMCBYIJIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CN=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248288-05-2 | |
Record name | 2-methyl-2-(pyrimidin-5-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.